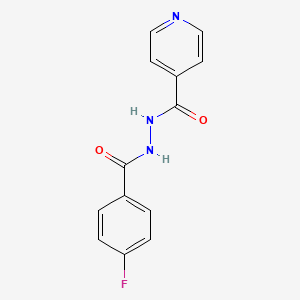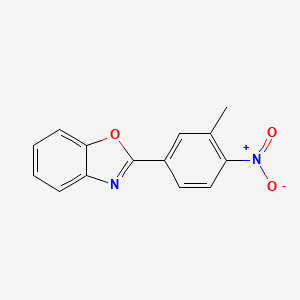
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide, also known as Ro-31-8220, is a potent and selective protein kinase C (PKC) inhibitor. It has been widely used in scientific research to investigate the role of PKC in various physiological and pathological processes.
Mécanisme D'action
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. PKC is a family of serine/threonine kinases that play a critical role in signal transduction pathways by phosphorylating a wide range of target proteins. PKC is activated by various stimuli, including diacylglycerol, phosphatidylserine, and calcium ions. PKC is involved in many cellular processes, including cell proliferation, differentiation, apoptosis, inflammation, and cancer.
Biochemical and physiological effects:
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the activity of various PKC isoforms, including PKCα, PKCβ, PKCγ, PKCδ, PKCε, PKCη, PKCθ, and PKCζ, with different potencies. 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to induce apoptosis in cancer cells by inhibiting the activation of PKCα and PKCβ. 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the release of neurotransmitters, such as glutamate and acetylcholine, by inhibiting the activation of PKCγ and PKCδ. 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to enhance the learning and memory of rats by inhibiting the activation of PKCε and PKCθ.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has several advantages as a research tool, including its high potency, selectivity, and reversible inhibition of PKC. 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been widely used in cell culture and animal studies to investigate the role of PKC in various physiological and pathological processes. However, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has some limitations, including its potential off-target effects, toxicity, and poor solubility in aqueous solutions. Therefore, it is important to use appropriate controls and concentrations of 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide in experiments.
Orientations Futures
There are several future directions for the use of 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide in scientific research. First, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide can be used to investigate the role of PKC in the development and progression of various diseases, such as cancer, Alzheimer's disease, and diabetes. Second, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide can be used to identify novel PKC isoforms and substrates, and to develop new PKC inhibitors with improved selectivity and potency. Third, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide can be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects. Fourth, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide can be used to study the role of PKC in the regulation of gene expression and epigenetic modifications. Fifth, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide can be used to investigate the role of PKC in the immune system and inflammation. Overall, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide is a valuable research tool for investigating the role of PKC in various physiological and pathological processes, and its use is likely to expand in the future.
Méthodes De Synthèse
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide can be synthesized by a multistep process involving the condensation of 4-methoxy-3-nitrobenzoic acid with N-methylmorpholine, followed by reduction of the nitro group and sulfonation of the resulting amine. The final product is obtained by acylation of the sulfonamide with 4-fluorobenzoyl chloride.
Applications De Recherche Scientifique
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been extensively used in scientific research to investigate the role of PKC in various physiological and pathological processes, including cell proliferation, differentiation, apoptosis, inflammation, and cancer. It has also been used to study the signaling pathways involved in neurotransmitter release, synaptic plasticity, learning, and memory. Moreover, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been used as a tool to validate the specificity of PKC inhibitors and to identify novel PKC isoforms and substrates.
Propriétés
IUPAC Name |
4-methoxy-N-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-14-13(16)10-3-4-11(19-2)12(9-10)21(17,18)15-5-7-20-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSGITODSYBHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5738138.png)


![2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5738177.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738183.png)
![N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5738188.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5738193.png)


![methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5738230.png)
![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5738237.png)


![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)